molecular formula C17H13ClO B8032075 2-(Benzyloxy)-6-chloronaphthalene

2-(Benzyloxy)-6-chloronaphthalene

Cat. No.: B8032075
M. Wt: 268.7 g/mol
InChI Key: ZUHPHTRCVUYWGI-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-chloronaphthalene is an organic compound characterized by a naphthalene ring substituted with a benzyloxy group at the second position and a chlorine atom at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-chloronaphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene as the core structure.

    Chlorination: The naphthalene undergoes chlorination to introduce a chlorine atom at the sixth position. This can be achieved using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.

    Benzyloxylation: The chlorinated naphthalene is then subjected to a benzyloxylation reaction. This involves the reaction of the chlorinated naphthalene with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate to form the benzyloxy group at the second position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the chlorination and benzyloxylation steps are carried out sequentially.

    Continuous Flow Systems: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-6-chloronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the benzyloxy group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

    Substitution: Products include derivatives with different substituents replacing the chlorine atom.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include dechlorinated naphthalene or modified benzyloxy derivatives.

Scientific Research Applications

2-(Benzyloxy)-6-chloronaphthalene finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-6-chloronaphthalene exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    2-(Benzyloxy)-naphthalene: Lacks the chlorine atom, leading to different reactivity and applications.

    6-Chloronaphthalene: Lacks the benzyloxy group, affecting its chemical properties and uses.

    2-(Methoxy)-6-chloronaphthalene: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical behavior.

Properties

IUPAC Name

2-chloro-6-phenylmethoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHPHTRCVUYWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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